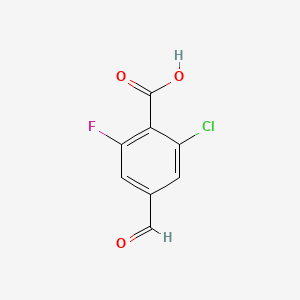

2-Chloro-6-fluoro-4-formylbenzoic acid

Description

2-Chloro-6-fluoro-4-formylbenzoic acid is a halogenated benzoic acid derivative featuring a chloro group at position 2, a fluoro group at position 6, and a formyl (-CHO) group at position 3. Its molecular formula is C₈H₄ClFO₃, with a molecular weight of 202.56 g/mol (calculated). The compound exhibits moderate lipophilicity (estimated XLogP3 ~1.6) due to the electron-withdrawing effects of the substituents, which also enhance the acidity of the carboxylic acid group. This molecule is of interest in pharmaceutical and agrochemical synthesis, particularly for derivatization via its reactive formyl group .

Properties

IUPAC Name |

2-chloro-6-fluoro-4-formylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNQIZBXDILISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-formylbenzoic acid typically involves the introduction of chloro, fluoro, and formyl groups onto a benzoic acid scaffold. One common method involves the chlorination and fluorination of a suitable benzoic acid precursor, followed by formylation. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the efficiency and cost-effectiveness of the synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

2-Chloro-6-fluoro-4-formylbenzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and formyl groups can influence its binding affinity and specificity, affecting the overall biological response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-chloro-6-fluoro-4-formylbenzoic acid with its analogs:

| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|---|---|---|

| This compound | Not Available | C₈H₄ClFO₃ | Cl (2), F (6), CHO (4) | Benzoic acid, formyl | 202.56 | ~1.6* | 1 | 4 |

| 2-Chloro-6-fluoro-3-formylbenzoic acid | 1131605-23-6 | C₈H₄ClFO₃ | Cl (2), F (6), CHO (3) | Benzoic acid, formyl | 202.56 | 1.6 | 1 | 4 |

| 4-Chloro-2-fluoro-6-methylbenzoic acid | 1427395-43-4 | C₈H₆ClFO₂ | Cl (4), F (2), CH₃ (6) | Benzoic acid, methyl | 188.58 | ~2.2† | 1 | 3 |

| 4-Chloro-2,3-difluorobenzoic acid | 150444-94-3 | C₇H₃ClF₂O₂ | Cl (4), F (2,3) | Benzoic acid | 192.55 | ~1.8† | 1 | 4 |

*Estimated based on isomer data ; †Estimated based on substituent contributions.

Key Observations:

- Positional Isomerism : The 3-formyl isomer (CAS 1131605-23-6) shares identical molecular weight and functional groups but differs in substituent orientation, leading to distinct reactivity and solubility profiles .

- Functional Group Impact: The methyl-substituted analog (CAS 1427395-43-4) exhibits higher lipophilicity (XLogP3 ~2.2) due to the non-polar CH₃ group, contrasting with the formyl-containing compounds (~1.6–1.8).

- Electron-Withdrawing Effects : The difluoro analog (CAS 150444-94-3) has enhanced acidity compared to the target compound, attributed to dual fluorine substituents .

Biological Activity

2-Chloro-6-fluoro-4-formylbenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula : C8H5ClF O3

Molecular Weight : 196.57 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the chloro and fluoro substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can be critical in treating diseases such as cancer and bacterial infections.

- Receptor Binding : Its ability to bind to specific receptors may modulate signaling pathways that are relevant in various physiological processes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Assays

In vitro cytotoxicity assays using human cancer cell lines demonstrated that the compound can induce apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

Case Studies

- Study on Antitumor Activity : A recent study investigated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, indicating its potential as an antitumor agent.

- Enzyme Interaction Study : Research focused on the inhibition of histone deacetylases (HDACs) revealed that this compound could selectively inhibit HDAC6, a target implicated in various cancers. The selectivity index was calculated, showing a promising profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.